tert-Butoxybenzene

Conformational analysis Photoelectron spectroscopy Steric hindrance

tert-Butoxybenzene (tert-butyl phenyl ether) is an aryl alkyl ether featuring a bulky tert-butoxy substituent on a benzene ring. This sterically demanding group confers distinct electronic and conformational properties compared to less hindered analogs like methoxy-, ethoxy-, or isopropoxybenzene.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 6669-13-2
Cat. No. B1293632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butoxybenzene
CAS6669-13-2
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC=C1
InChIInChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyPNKZBZPLRKCVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butoxybenzene (CAS 6669-13-2): A Sterically Hindered Aryl tert-Butyl Ether for Controlled Electrophilic Reactivity


tert-Butoxybenzene (tert-butyl phenyl ether) is an aryl alkyl ether featuring a bulky tert-butoxy substituent on a benzene ring [1]. This sterically demanding group confers distinct electronic and conformational properties compared to less hindered analogs like methoxy-, ethoxy-, or isopropoxybenzene [2]. While all alkoxybenzenes activate the aromatic ring toward electrophilic substitution, the tert-butoxy group uniquely attenuates this activation, enabling greater control over reaction kinetics and regioselectivity in synthetic applications [3].

Why tert-Butoxybenzene Cannot Be Simply Replaced by Methoxybenzene or Ethoxybenzene in Critical Synthetic Sequences


Alkoxybenzenes are often treated as functionally interchangeable electron-donating substituents; however, the tert-butoxy group in tert-butoxybenzene represents a distinct steric extreme that fundamentally alters both electronic conjugation and reaction kinetics [1]. Unlike methoxybenzene (anisole), ethoxybenzene, or isopropoxybenzene, tert-butoxybenzene exhibits a quantifiable loss of p-π orbital overlap between the oxygen lone pair and the aromatic π-system due to steric hindrance, which directly impacts electrophilic aromatic substitution rates and regioselectivity [2]. This steric shielding also redirects ether cleavage from SN2 to an E1 elimination pathway under acidic conditions, a mechanistic switch with significant implications for protecting group strategy and downstream deprotection steps [3]. Substituting tert-butoxybenzene with a less hindered analog without adjusting reaction parameters will lead to unanticipated rate changes, altered product distributions, and potential synthetic failure.

Quantitative Differentiation of tert-Butoxybenzene: Head-to-Head Reactivity and Conformational Data


Loss of p-π Orbital Overlap in tert-Butoxybenzene Distinguishes It from All Lower Alkoxybenzene Analogs

Photoelectron spectroscopy studies demonstrate that tert-butoxybenzenes exhibit a loss of p-π orbital overlap between the oxygen lone pair and the aromatic π-system, a phenomenon not observed in methoxy-, ethoxy-, or isopropoxybenzenes [1]. This conformational restriction arises from steric hindrance imposed by the bulky tert-butyl group, which forces the oxygen out of the optimal planar geometry required for effective conjugation [1].

Conformational analysis Photoelectron spectroscopy Steric hindrance

tert-Butoxybenzene Exhibits the Lowest Reactivity in Electrophilic Aromatic Bromination Among Common Alkoxybenzenes

In aqueous bromination studies, the relative reactivity order for para-substitution of alkoxybenzenes is tert-butoxy < ethoxy < isopropoxy [1]. The tert-butoxy group imparts the most pronounced steric attenuation of the favorable electronic effect, resulting in the slowest reaction rate among the series [1].

Electrophilic aromatic substitution Bromination kinetics Steric effects

tert-Butoxybenzene Undergoes Acidic Ether Cleavage via E1 Elimination at 0 °C, Distinct from SN2 Pathways of Less Hindered Analogs

While primary alkyl aryl ethers cleave via SN2 mechanisms under acidic conditions, tert-butoxybenzene follows an E1 elimination pathway upon treatment with trifluoroacetic acid at 0 °C, yielding phenol and 2-methylprop-1-ene [1]. This mechanistic switch is a direct consequence of the steric bulk of the tert-butyl group, which hinders backside nucleophilic attack.

Ether cleavage Protecting group strategy Reaction mechanism

Higher LogP and Boiling Point of tert-Butoxybenzene Relative to Lower Alkoxy Analogs Facilitate Purification and Solvent Selection

tert-Butoxybenzene possesses a higher calculated LogP (3.23–3.44) and higher boiling point (184–185.5 °C) compared to methoxybenzene (LogP 1.69, bp 154 °C), ethoxybenzene (LogP 2.09, bp 169–172 °C), and isopropoxybenzene (LogP 2.69–2.98, bp 176–179 °C) [1][2]. These differences are quantitatively consistent with the increased molecular weight and reduced polarity conferred by the tert-butoxy group.

Physicochemical properties LogP Purification

Optimal Application Scenarios for tert-Butoxybenzene Based on Quantitative Differentiation Evidence


Electrophilic Aromatic Substitution Requiring Attenuated Reactivity for Kinetic Control

When a synthetic sequence demands precise control over the rate of electrophilic substitution—particularly bromination—to prevent overreaction or to exploit kinetic selectivity, tert-butoxybenzene's quantifiably lower reactivity (tert-butoxy < ethoxy < isopropoxy) makes it the preferred alkoxybenzene substrate [1]. This property is especially valuable in multi-step syntheses where the aromatic ring must be functionalized in a stepwise manner without activating the system excessively.

Mild Acidic Deprotection via E1 Elimination at Low Temperature

In protecting group strategies where a phenol must be temporarily masked and subsequently liberated under mild conditions, tert-butoxybenzene offers a distinct advantage: cleavage proceeds via E1 elimination with trifluoroacetic acid at 0 °C, avoiding the stronger acids or elevated temperatures often required for SN2 cleavage of less hindered ethers [1][2]. This compatibility is critical for complex molecules containing acid-sensitive functionalities (e.g., acetals, silyl ethers) or those prone to thermal degradation.

Conformational Studies and Steric Probes in Physical Organic Chemistry

Due to its unique loss of p-π orbital overlap—documented by photoelectron spectroscopy and absent in methoxy-, ethoxy-, and isopropoxybenzenes—tert-butoxybenzene serves as a benchmark steric probe for investigating the interplay between steric bulk and electronic conjugation in aryl ethers [1]. This property is leveraged in academic research to calibrate computational models of through-bond vs. through-space electronic effects.

Living Cationic Polymerization Initiation Requiring Slow Initiation Kinetics

tert-Butoxybenzene and its 4-substituted derivatives function as initiators in TiCl₄-mediated living cationic polymerization of isobutylene at -78 °C, characterized by slow initiation that yields polymers with narrow molecular weight distributions (Mw/Mn > 1.1) [1]. This controlled initiation profile contrasts with faster-initiating systems and is essential for achieving well-defined polymer architectures in materials science applications.

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